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Cat. No.: B12401723

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for
clinical trials of Leritrelvir (RAY1216), an oral antiviral agent targeting the SARS-CoV-2 main
protease (Mpro). The included protocols are detailed methodologies for key experiments cited
in the preclinical and clinical evaluation of Leritrelvir, designed to guide researchers in the
setup and execution of similar studies.

Introduction

Leritrelvir is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro),
also known as the main protease (Mpro).[1][2] This enzyme is critical for the replication of
coronaviruses, as it cleaves viral polyproteins into functional non-structural proteins.[1] By
inhibiting Mpro, Leritrelvir effectively halts viral replication.[1] Developed as a single-agent oral
therapy, Leritrelvir has undergone extensive preclinical and clinical evaluation, culminating in
its approval for the treatment of mild-to-moderate COVID-19.[3] These notes detail the
experimental framework for assessing the safety, efficacy, and pharmacokinetics of Leritrelvir
in human subjects.

Mechanism of Action: Targeting Viral Replication

Leritrelvir functions as a peptidomimetic inhibitor of the SARS-CoV-2 Mpro.[4] The drug is
designed to mimic the natural substrate of the protease, allowing it to bind to the enzyme's
active site.[1] This binding prevents the cleavage of the viral polyprotein, a crucial step in the
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viral life cycle. The inhibition of Mpro disrupts the formation of the viral replication and
transcription complex, ultimately suppressing viral replication.[5] Preclinical studies have
demonstrated that Leritrelvir has potent antiviral activity against various SARS-CoV-2 variants.

[6]
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Leritrelvir's Mechanism of Action
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Preclinical Evaluation

Prior to human trials, Leritrelvir underwent rigorous preclinical testing to establish its antiviral
activity and safety profile.

In Vitro Efficacy

The half-maximal effective concentration (EC50) of Leritrelvir was determined against a panel
of SARS-CoV-2 variants in cell-based assays.

SARS-CoV-2 Variant EC50 (nM)[7]
Wild Type (WT) 95

Alpha 130

Beta 277

Delta 97

Omicron BA.1 86

Omicron BA.5 158

In Vivo Efficacy in Animal Models

The efficacy of Leritrelvir was evaluated in a SARS-CoV-2 infection model using female
human ACE2 transgenic C57BL/6 mice.[8]

Leritrelvir Dosage (mg/kg/day) Protection Rate (%)[8]
150 14

300 43

600 100

Clinical Trial Design

Leritrelvir has been evaluated in Phase I, I, and 1l clinical trials to determine its safety,
pharmacokinetics, and efficacy in humans.
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Phase I: Safety and Pharmacokinetics in Healthy Adults

A randomized, double-blind, placebo-controlled study was conducted to assess the safety,
tolerability, and pharmacokinetics of single and multiple ascending doses of Leritrelvir in
healthy adult subjects.[5][6] A food effect cohort was also included to evaluate the impact of

food on drug absorption.[5]

Study Arm Leritrelvir Dosage Co-administration
Single Ascending Dose (SAD) 200 mg - 1600 mg[3] None
Multiple Ascending Dose
400 mg TID for 5 days[9] None
(MAD)
) With and without a high-fat
Food Effect Single Dose

meal[10]

Phase lll: Efficacy and Safety in Patients with Mild-to-
Moderate COVID-19

A multicenter, randomized, double-blind, placebo-controlled Phase Il trial (NCT05620160) was
conducted to evaluate the efficacy and safety of Leritrelvir in non-hospitalized adults with mild-
to-moderate COVID-19.[9][11]
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Leritrelvir Phase Il Clinical Trial Workflow

Endpoint Leritrelvir Group Placebo Group p-value

Primary Efficacy
Endpoint

Median Time to
Sustained Clinical 251.02 271.33 0.0022
Recovery (hours)[10]

Virological Endpoint

Mean Viral Load

Reduction from

_ -0.82 - <0.05

Baseline on Day 4
(log10 copies/mL)[9]
Safety Endpoint
Incidence of Adverse

46.46 43.52 NS
Events (%)[10]
Incidence of
Treatment-Related

32.15 27.72 NS
Adverse Events (%)
[10]
Most Common Hypertriglyceridemia Hypertriglyceridemia
Adverse Events (>5%) (11.7%), (10.4%), NS
[10] Hyperlipidemia (8.8%)  Hyperlipidemia (7.7%)

Experimental Protocols

SARS-CoV-2 Mpro Enzyme Inhibition Assay (FRET-
based)

This protocol describes a typical Forster Resonance Energy Transfer (FRET) assay to screen
for inhibitors of SARS-CoV-2 Mpro.
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Materials:

Recombinant SARS-CoV-2 Mpro enzyme

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ|SGFRKME-Edans)

Assay Buffer: 20 mM Tris-HCI (pH 7.3), 100 mM NacCl, 1 mM EDTA, 1 mM DTT

Leritrelvir (or other test compounds) dissolved in DMSO

384-well, black, flat-bottom plates

Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm
Procedure:

e Compound Plating: Prepare serial dilutions of Leritrelvir in DMSO. Dispense 1 pL of each
dilution into the wells of the 384-well plate. Include wells with DMSO only for no-inhibitor
controls.

e Enzyme Addition: Dilute the Mpro enzyme to the desired working concentration in assay
buffer. Add 20 pL of the diluted enzyme to each well containing the test compound and to the
no-inhibitor control wells. For no-enzyme control wells, add 20 uL of assay buffer.

e Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to
allow the inhibitor to bind to the enzyme.

o Reaction Initiation: Prepare the FRET substrate solution in assay buffer. Add 20 uL of the
substrate solution to all wells to initiate the reaction.

o Fluorescence Monitoring: Immediately place the plate in the fluorescence plate reader.
Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

o Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition
for each concentration of Leritrelvir and calculate the IC50 value.

Quantification of SARS-CoV-2 Viral Load by RT-qPCR
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This protocol outlines the quantification of viral RNA from nasopharyngeal swabs using reverse
transcription-quantitative polymerase chain reaction (RT-gPCR).

Materials:

Nasopharyngeal swab samples collected in viral transport medium (VTM)

RNA extraction kit (e.g., QlAamp Viral RNA Mini Kit)

One-step RT-gPCR master mix

Primers and probes specific for a SARS-CoV-2 target gene (e.g., N gene, RdRp gene)

RT-gPCR instrument

Procedure:

o Sample Preparation: Collect nasopharyngeal swabs and place them in VTM.

» RNA Extraction: Extract viral RNA from 140-200 pL of VTM using a commercial RNA
extraction kit according to the manufacturer's instructions. Elute the RNA in nuclease-free
water.

e RT-gPCR Setup: Prepare the RT-gPCR reaction mix containing the one-step master mix,
forward and reverse primers, and the probe.

o Amplification: Add 5-10 pL of the extracted RNA to the reaction mix. Perform the RT-gPCR
on a calibrated instrument with the following typical cycling conditions:

o Reverse Transcription: 50°C for 10-15 minutes

o Initial Denaturation: 95°C for 2-5 minutes

o Cycling (40-45 cycles):

= Denaturation: 95°C for 15 seconds

» Annealing/Extension: 60°C for 60 seconds
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o Data Analysis: Generate a standard curve using a quantified viral RNA standard. Determine
the viral load in each patient sample by comparing its cycle threshold (Ct) value to the
standard curve. Express the results as viral RNA copies/mL.

Clinical Trial Safety Laboratory Tests

Standard hematology and clinical chemistry tests are performed to monitor the safety of
Leritrelvir.

Sample Collection:

» Whole blood collected in EDTA tubes for hematology.

e Serum collected in serum separator tubes for clinical chemistry.
» Urine collected in sterile containers for urinalysis.

Parameters to be Measured:
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Panel Parameters
Hemoglobin, Hematocrit, Red Blood Cell Count,
Hematology White Blood Cell Count with Differential, Platelet

Count

Clinical Chemistry

Alanine Aminotransferase (ALT), Aspartate
Aminotransferase (AST), Alkaline Phosphatase
(ALP), Total Bilirubin, Blood Urea Nitrogen
(BUN), Creatinine, Glucose, Sodium,
Potassium, Chloride, Bicarbonate, Calcium,
Total Protein, Albumin, Uric Acid, Lactate

Dehydrogenase (LDH), Creatine Kinase (CK)

Total Cholesterol, Low-Density Lipoprotein

Lipid Panel (LDL) Cholesterol, High-Density Lipoprotein
(HDL) Cholesterol, Triglycerides
pH, Specific Gravity, Protein, Glucose, Ketones,
Urinalysis Blood, Leukocyte Esterase, Nitrite, Microscopic

examination of sediment

Procedure: All laboratory tests should be performed in a certified clinical laboratory following

standardized procedures and quality control measures.

Pharmacokinetic Analysis by LC-MS/MS

This protocol describes the quantification of Leritrelvir in human plasma using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

UPLC-MS/MS system

Human plasma samples collected in K2EDTA tubes
Leritrelvir analytical standard and a suitable internal standard (1S)

Acetonitrile, formic acid, methanol, and water (LC-MS grade)
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Procedure:

Sample Preparation (Protein Precipitation): To 100 pL of plasma, add 300 pL of acetonitrile
containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10
minutes.

Chromatographic Separation: Transfer the supernatant to an autosampler vial. Inject 5 pL
onto a C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 um). Use a gradient mobile
phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer with
electrospray ionization (ESI) in the positive ion mode. Monitor the specific precursor-to-
product ion transitions for Leritrelvir and the 1S in Multiple Reaction Monitoring (MRM)
mode.

Data Analysis: Construct a calibration curve by plotting the peak area ratio of Leritrelvir to
the IS against the concentration of the calibrators. Determine the concentration of Leritrelvir
in the plasma samples from the calibration curve. Calculate pharmacokinetic parameters
such as Cmax, Tmax, AUC, and half-life using appropriate software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of
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